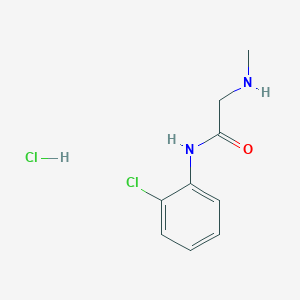![molecular formula C11H14O3 B2493947 [3-(Hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1260683-92-8](/img/structure/B2493947.png)
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate, also known as HMPP, is a chemical compound that has been widely used in scientific research. It is a derivative of phenylpropanoic acid and is commonly used as a reagent in organic synthesis. HMPP has been found to have various biochemical and physiological effects, which make it a useful tool for investigating biological processes.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. This compound has been shown to undergo oxidation by reactive oxygen species, leading to the formation of quinone methides and other reactive intermediates. These intermediates can react with proteins, DNA, and other biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of using this compound is its potential for non-specific interactions with biomolecules. This compound can react with a variety of biological molecules, which can make it difficult to interpret experimental results. Additionally, the reactive intermediates formed during the oxidation of this compound can be cytotoxic, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for the use of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate in scientific research. One potential area of interest is the development of this compound-based fluorescent probes for the detection of reactive oxygen species in living cells. Additionally, the use of this compound as a substrate for enzymes such as horseradish peroxidase and laccase could be further explored for the development of biosensors. Finally, the potential anticancer and neuroprotective properties of this compound could be further investigated for the development of novel therapeutics.
Synthesis Methods
The synthesis of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate involves the reaction of 3-(hydroxymethyl)phenol with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a melting point of 75-76°C. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including natural products and pharmaceuticals. This compound has also been used as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, it has been used as a substrate for enzymes such as horseradish peroxidase and laccase, which catalyze the oxidation of this compound to produce a colored product that can be measured spectrophotometrically.
properties
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAGFFHSWRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

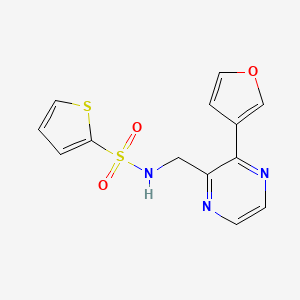
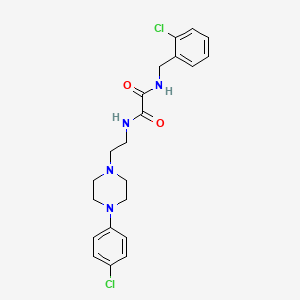
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)


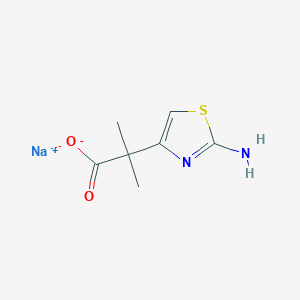
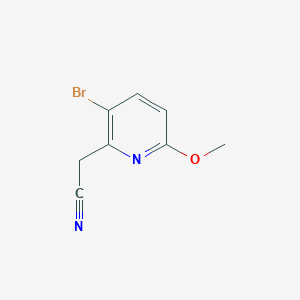

![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)

![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

